Cas no 2248277-96-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate is a specialized heterocyclic compound featuring both isoindoline and pyrrolidone structural motifs. This bifunctional molecule is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate. The presence of reactive carbonyl and ester groups enables selective modifications, making it useful for synthesizing derivatives with tailored biological or physicochemical properties. Its rigid isoindoline core may contribute to enhanced stability, while the pyrrolidone moiety offers opportunities for further functionalization. The compound's structural complexity allows for exploration in drug discovery, particularly in designing protease inhibitors or modulators of neurological targets. Careful handling is advised due to potential reactivity of the functional groups.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate structure
2248277-96-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate
CAS No:2248277-96-3
MF:C14H12N2O5
MW:288.255483627319
CID:6595334
PubChem ID:165725662
Update Time:2025-06-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate
    • 2248277-96-3
    • EN300-6513819
    • Inchi: 1S/C14H12N2O5/c17-11-6-5-8(15-11)7-12(18)21-16-13(19)9-3-1-2-4-10(9)14(16)20/h1-4,8H,5-7H2,(H,15,17)
    • InChI Key: RASBTOFAEYFNQX-UHFFFAOYSA-N
    • SMILES: O(C(CC1CCC(N1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 288.07462149g/mol
  • Monoisotopic Mass: 288.07462149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate (CAS No. 2248277-96-3)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate, identified by its CAS number 2248277-96-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a conjugated system that includes an isoindole core and a pyrrolidine moiety. The structural arrangement of this molecule imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate consists of a central isoindole ring system, which is characterized by its fused benzene and pyrrole-like rings. This core structure is further functionalized with a dioxo group at the 1,3 positions and an acetoxy-substituted pyrrolidine at the 2-position. Such structural features are not only intriguing from a synthetic chemistry perspective but also suggest potential biological activity.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The isoindole scaffold, in particular, has been extensively studied due to its presence in several bioactive natural products and pharmaceuticals. The introduction of electron-withdrawing groups such as the dioxo moiety can modulate the reactivity and binding affinity of the molecule, making it an attractive scaffold for drug discovery.

The pyrrolidine ring in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxopyrrolidin-2-yl)acetate adds another layer of complexity to its chemical behavior. Pyrrolidine derivatives are well-known for their role in medicinal chemistry, often serving as key pharmacophores in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of a 5-oxy substituent further enhances the molecular diversity and functionalization possibilities.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The reactive sites on the isoindole and pyrrolidine moieties can be selectively modified through various organic transformations, allowing chemists to tailor the properties of the final product. This flexibility is particularly valuable in drug development pipelines where precise control over molecular structure is crucial for achieving desired pharmacological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-oxy-pyrrolidin -2 -yl)acetate have suggested that it may interact with specific biological targets by virtue of its structural features. These predictions are supported by experimental data from related compounds, which have shown promise in preclinical studies.

The synthesis of 1,3-dioxo -2 ,3 -dihydro -1 H -isoindol -2 - yl 2 -(5 -oxy-pyrrolidin -2 - yl)acetate presents both challenges and opportunities for synthetic chemists. The need to construct multiple stereocenters and functionalize heterocyclic rings requires careful planning and execution. However, recent methodologies have made significant strides in simplifying these processes, enabling more efficient access to complex molecules like this one.

In conclusion,1 ,3 -dioxo - 2 ,3 -dihydro - 1 H -isoindol - 2 - yl 2 -(5 -oxy-pyrrolidin - 2 - yl )acetate (CAS No .2248277 -96 - 3 ) represents an exciting frontier in pharmaceutical chemistry . Its unique structural features , coupled with its potential biological activity , make it a valuable asset in drug discovery efforts . As research continues to uncover new synthetic strategies and biological applications , this compound is poised to play a significant role in future therapeutic developments .

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